AMI-1 sodium salt, also known as Arginine N-Methyltransferase Inhibitor-1, is a chemical compound with the molecular formula and a molecular weight of 592.4 g/mol. This compound serves as a cell-permeable inhibitor of protein arginine methyltransferases (PRMTs), which play significant roles in various biological processes including gene regulation and signal transduction. The compound is classified under small molecule inhibitors and is primarily utilized in research settings to study PRMT functions and related pathways .
AMI-1 sodium salt is synthesized for research purposes and is commercially available from various suppliers, including Cayman Chemical and Santa Cruz Biotechnology. It is classified as a biochemical reagent, specifically an inhibitor of PRMTs, which are essential enzymes involved in the post-translational modification of proteins . The compound is not intended for therapeutic use in humans.
The synthesis of AMI-1 sodium salt typically involves multi-step organic reactions that include the formation of naphthalene sulfonate derivatives and subsequent modifications to introduce the methyltransferase inhibitory properties. While specific synthetic routes may vary among manufacturers, common methods include:
Technical details regarding yields, reaction conditions, and purification methods are proprietary to manufacturers but typically involve chromatographic techniques to ensure high purity levels (≥98%) .
The molecular structure of AMI-1 sodium salt features a complex arrangement including:
The structural representation can be visualized using chemical drawing software or databases such as PubChem, where it is cataloged under CID 57347689 .
AMI-1 sodium salt primarily functions as an inhibitor of PRMTs through competitive inhibition. It has been shown to effectively inhibit several isoforms of PRMTs, including human PRMT1, with IC50 values indicating potency (IC50 = 8.8 µM for human PRMT1) . Additionally, it inhibits HIV-1 reverse transcriptase, demonstrating its potential utility in antiviral research (IC50 = 5.0 µM) .
The mechanism by which AMI-1 sodium salt inhibits PRMTs involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent methylation. This inhibition can be quantitatively assessed through enzyme activity assays that measure methylation levels in cellular or biochemical contexts.
The mechanism of action for AMI-1 sodium salt involves:
Data from studies indicate that this compound can significantly impact cellular functions regulated by arginine methylation .
Relevant analyses include spectroscopic methods (e.g., NMR, mass spectrometry) used to confirm purity and structural integrity during synthesis.
AMI-1 sodium salt has significant applications in scientific research:
AMI-1 (sodium salt) functions as a potent competitive inhibitor targeting Protein Arginine Methyltransferases (PRMTs), enzymes responsible for post-translational methylation of arginine residues in proteins. Biochemical studies demonstrate that AMI-1 directly binds to the catalytic pockets of PRMTs, effectively competing with endogenous peptide substrates. This competitive binding disrupts the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (AdoMet) to arginine residues on target proteins [1] [6].
Quantitative analyses reveal that AMI-1 exhibits nanomolar to low-micromolar inhibitory concentrations against key PRMT isoforms. For human PRMT1, the half-maximal inhibitory concentration (IC₅₀) is 8.8 µM, while for yeast homolog Hmt1p, the IC₅₀ is 3.0 µM [2] [4]. The inhibition kinetics follow a classical competitive model, as evidenced by increased Michaelis constants (Kₘ) for peptide substrates in the presence of AMI-1, without altering maximal reaction velocities (Vₘₐₓ) [6].
Table 1: Inhibition Profiles of AMI-1 Against Key PRMT Isoforms
| Enzyme Target | Organism | IC₅₀ (µM) | Substrate Used |
|---|---|---|---|
| PRMT1 | Human | 8.8 | GST-GAR / GST-Npl3 |
| Hmt1p | Yeast | 3.0 | Recombinant fibrillarin |
| PRMT3 | Human | 397.3 | Histone H4 |
| PRMT4 (CARM1) | Human | 2.65 | Histone H3 |
Unlike broad-spectrum methyltransferase inhibitors (e.g., sinefungin or Adox), AMI-1 operates via a unique mechanistic strategy. It specifically obstructs peptide-substrate binding sites on PRMTs without competing for the AdoMet cofactor binding pocket. This selectivity was confirmed through radiolabeled AdoMet crosslinking assays, where AMI-1 failed to displace S-adenosyl-L-methionine even at 50-fold molar excess concentrations [2] [6].
Structural analyses indicate that AMI-1’s bis-naphthol sulfonic acid scaffold mimics the physicochemical properties of arginine-rich peptide motifs targeted by PRMTs. This molecular mimicry enables high-affinity interactions with substrate recognition domains, physically preventing access of cellular proteins such as histone H4 (for PRMT1) or histone H3 (for PRMT4) [4] [6]. Consequently, AMI-1 preserves specificity for arginine methyltransferases and shows negligible activity against lysine methyltransferases (e.g., SET7/9 or DOT1), even at concentrations 30-fold higher than PRMT-inhibitory levels [3] [5].
AMI-1 displays distinct isoform selectivity across the PRMT family. Biochemical profiling using recombinant enzymes and defined substrates reveals a preferential inhibition hierarchy: PRMT4 (IC₅₀ = 2.65 µM) > PRMT1 (IC₅₀ = 4.15 µM) > PRMT6 (partial inhibition at 100 µM) > PRMT3 (IC₅₀ = 397.3 µM) [1] [3] [6]. This selectivity arises from structural variations in the substrate-binding cavities of different PRMT isoforms.
Notably, AMI-1 effectively suppresses the transcriptional coactivator functions of PRMT1 and PRMT4, which regulate nuclear receptor signaling via estrogen and androgen response elements [4] [5]. However, its efficacy against Type II PRMTs (e.g., PRMT5) is limited, requiring significantly higher concentrations (>100 µM) for observable effects. This differential activity positions AMI-1 as a valuable tool for dissecting biological contributions of Type I PRMTs in epigenetic regulation, cytokine signaling, and DNA damage response pathways [3] [6].
Table 2: Selectivity Profile of AMI-1 Across Methyltransferase Families
| Methyltransferase Type | Representative Enzymes | AMI-1 Inhibition | Key Evidence |
|---|---|---|---|
| Type I PRMTs | PRMT1, PRMT4, PRMT6 | Potent | IC₅₀ < 10 µM for PRMT1/4 |
| Type II PRMTs | PRMT5, PRMT7 | Weak | Partial inhibition at >100 µM |
| Lysine Methyltransferases | SET7/9, DOT1, Suv39H1 | None | No inhibition at 150 µM |
Beyond its canonical role in PRMT inhibition, AMI-1 demonstrates significant antiviral activity through direct suppression of Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT) polymerase function. Enzymatic assays established an IC₅₀ of 5.0 µM for inhibition of RNA-dependent DNA polymerase activity, which is essential for viral replication [2] [4].
Mechanistically, AMI-1 binds to the HIV-1 RT template-primer complex, interfering with dNTP incorporation without affecting nucleotide binding sites. This non-nucleoside inhibition mode distinguishes it from classical RT inhibitors like nevirapine. Molecular docking simulations suggest that AMI-1’s sulfonic acid groups form electrostatic interactions with positively charged residues near the RT catalytic pocket, thereby obstructing processive DNA synthesis [4]. This dual-functionality—targeting both cellular PRMTs and viral enzymes—positions AMI-1 as a unique prototype for combinatorial antiviral and epigenetic therapies [4] [6].
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2